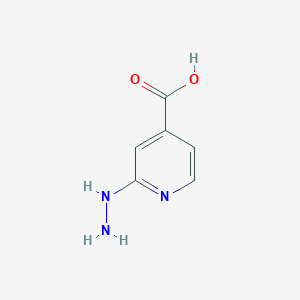

2-Hydrazinylisonicotinic acid

Descripción general

Descripción

2-Hydrazinylisonicotinic acid is a chemical compound with the molecular formula C6H7N3O2 . It is used in various applications in scientific research, including drug synthesis, catalysis, and metal coordination studies.

Synthesis Analysis

The synthesis of 2-Hydrazinylisonicotinic acid involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate. The reaction mixture is heated at 100°C overnight, and the residue is purified by flash column chromatography to afford the title compound .Molecular Structure Analysis

The molecular weight of 2-Hydrazinylisonicotinic acid is 153.14 . The molecular structure consists of a pyridine ring with a carboxylic acid group and a hydrazine group attached to it .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinylisonicotinic acid include its molecular weight (153.14), molecular formula (C6H7N3O2), and its storage conditions (keep in a dark place, inert atmosphere, store in a freezer, under -20°C) .Aplicaciones Científicas De Investigación

Plant Disease Management

2-Hydrazinylisonicotinic acid: has been explored for its potential in plant disease management . It is considered as an elicitor that can stimulate the immune system of plants, making them resistant to infections even before the first symptoms appear . This compound could be modified to create derivatives that induce systemic acquired resistance (SAR) in plants, offering a promising strategy against pathogens that reduce crop yields.

Antitubercular Agent

In the field of medicinal chemistry, 2-Hydrazinylisonicotinic acid derivatives have shown promise as antitubercular agents . Some derivatives have demonstrated significant activity against the tuberculosis-causing bacterium, Mycobacterium tuberculosis, without apparent cytotoxicity to various cancer cell lines . This highlights its potential as a lead compound for developing new antitubercular drugs.

Cancer Research

Hydrazone compounds, which can be synthesized from 2-Hydrazinylisonicotinic acid , are of great interest in cancer research . These compounds have unique biological actions and excellent coordination abilities, making them candidates for pharmaceutical research targeting cell death pathways like apoptosis and autophagy . Their role in the design of new chemotherapeutic agents is being actively investigated.

Safety and Hazards

Direcciones Futuras

While there is limited information on the future directions of 2-Hydrazinylisonicotinic acid, its unique structure and diverse applications suggest potential for further exploration in scientific research. For instance, hydrazine derivatives have shown potential as acetylcholinesterase inhibitors , and the synthesis of novel hydrazone derivatives of isonicotinic hydrazide has shown promising results in antimycobacterial activity .

Mecanismo De Acción

Target of Action

The compound is primarily used for research and development purposes . More studies are needed to identify its specific targets and their roles in biological systems.

Mode of Action

It’s worth noting that hydrazine derivatives, such as isoniazid, have been shown to inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall

Biochemical Pathways

Given the potential similarity to other hydrazine derivatives, it might interfere with the synthesis of mycolic acids, affecting the mycolic acid biosynthesis pathway . .

Propiedades

IUPAC Name |

2-hydrazinylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWRFHRBNLUGPHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10650358 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylisonicotinic acid | |

CAS RN |

887589-25-5 | |

| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)

![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)

![[{2-[4-(4-Methylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328808.png)

![[(2-Morpholin-4-yl-2-oxoethyl)(phenyl)amino]-acetic acid](/img/structure/B1328811.png)

![[{2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328815.png)

![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)

![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)

-amino]acetic acid](/img/structure/B1328821.png)

-amino]acetic acid](/img/structure/B1328822.png)

amino]-acetic acid](/img/structure/B1328824.png)

![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)